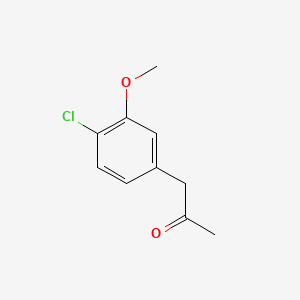
3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a type of organofluorine compound. Organofluorine compounds are widely used in various applications such as medicines, agrochemicals, refrigerants, and in the coatings of textiles and buildings . The incorporation of fluorine atoms into a drug molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves the use of fluorination and fluoroalkylation methods. These methods incorporate a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group . The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction . The structure of this compound is further studied by molecular docking simulation .Chemical Reactions Analysis
The chemical reactions involving 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to “3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde”, were synthesized and tested against seven phytopathogenic fungi. Most of them displayed moderate to excellent activities .
Fungicidal Activity
The compound has been used in the synthesis of fungicidally active Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, which is essential for energy production in fungi .
Pharmaceutical Applications
The CF2H moiety of the compound has significant potential utility in drug design and discovery. The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
Synthesis of Novel Heterocycles
The compound has been used in the synthesis of three completely novel difluoromethylated heterocycles, which are 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .
Development of Fluorine-Containing Pharmaceuticals
The compound can be used in the development of fluorine-containing pharmaceuticals. Fluorine can give the original molecules improved chemical, physical, and biological properties .
Inhibitor of Ebola and Marburg VP40 Egress
3-methyl-quinoxalin-2-mercapto-acetyl-urea, a vital quinoxaline-based, biologically active compound, exhibits significant potential as an inhibitor of Ebola and Marburg VP40 egress with low nM activity .
properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-6(12)3(2-11)4(9-10)5(7)8/h2,5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXARXUPRDAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678480 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1203145-73-6 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)








